molecular formula C20H19ClFNO2 B2669301 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2097909-95-8

2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2669301
CAS No.: 2097909-95-8
M. Wt: 359.83
InChI Key: JSLLFOVJFWRHMM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via the reaction of an amine with a suitable electrophile, such as an alkyl halide.

    Coupling of Aromatic Rings: The final step involves coupling the benzofuran and pyrrolidine intermediates with the 2-chloro-6-fluorophenyl group, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to fit into binding sites, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one
  • 2-(2-Fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one

Uniqueness

Compared to similar compounds, 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one exhibits unique properties due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly alter its electronic properties, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO2/c21-17-2-1-3-18(22)16(17)11-20(24)23-8-6-15(12-23)13-4-5-19-14(10-13)7-9-25-19/h1-5,10,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLLFOVJFWRHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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